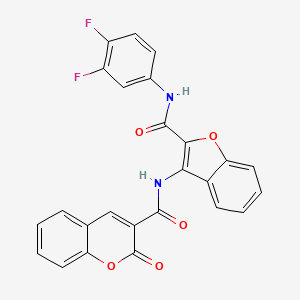

N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-((3,4-Difluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound featuring a benzofuran core linked to a 2-oxo-2H-chromene-3-carboxamide moiety via a carbamoyl bridge substituted with a 3,4-difluorophenyl group. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs offer insights into synthesis strategies and physicochemical properties.

Properties

IUPAC Name |

N-[2-[(3,4-difluorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14F2N2O5/c26-17-10-9-14(12-18(17)27)28-24(31)22-21(15-6-2-4-8-20(15)33-22)29-23(30)16-11-13-5-1-3-7-19(13)34-25(16)32/h1-12H,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMWSWJQJNMDNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14F2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Intermediate: The benzofuran ring is synthesized through cyclization reactions involving appropriate starting materials such as 2-hydroxybenzaldehyde and phenylacetic acid derivatives.

Introduction of Difluorophenyl Group: The difluorophenyl group is introduced via electrophilic aromatic substitution reactions using reagents like 3,4-difluoroaniline.

Coupling with Chromene Moiety: The chromene moiety is coupled to the benzofuran intermediate through condensation reactions, often using catalysts like Lewis acids.

Final Amidation Step: The final step involves the formation of the carboxamide group through amidation reactions using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with varying functional groups.

Scientific Research Applications

N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

Biological Research: It is used as a probe in biological assays to study enzyme interactions, receptor binding, and cellular pathways.

Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials, including organic semiconductors and photonic devices.

Industrial Applications: It is explored for use in the synthesis of specialty chemicals and as a precursor for more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Research Findings and Implications

Fluorine’s Role : The prevalence of 3,4-difluorophenyl groups in analogs and the target underscores fluorine’s importance in optimizing pharmacokinetic properties .

Synthetic Adaptability : Lessons from compound 12’s chromene synthesis and compound 26’s bromopropyl chain functionalization could guide the target’s derivatization .

Biological Activity

N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 436.371 g/mol. Its structure features a benzofuran moiety linked to a carbamate group and a chromene derivative, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : It may act on certain receptors, influencing cellular signaling pathways that regulate physiological responses.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 5.0 | Apoptosis induction |

| Compound B | Lung Cancer | 7.5 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases.

Case Studies

- In Vitro Studies : In a study assessing the anti-inflammatory properties of related compounds, it was found that certain derivatives could significantly reduce the production of TNF-alpha in macrophages, indicating potential therapeutic applications in chronic inflammatory conditions.

- Animal Models : Preclinical trials using animal models have demonstrated that compounds structurally related to this compound can reduce inflammation markers and improve outcomes in models of arthritis.

Research Findings

Research has focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological activity. The presence of the difluorophenyl group has been linked to enhanced potency and selectivity for specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.